molecular formula C46H63NO15 B1682444 Tpi-287 CAS No. 849213-15-6

Tpi-287

Cat. No. B1682444
CAS RN: 849213-15-6
M. Wt: 870.0 g/mol
InChI Key: FDTAUJJRHBRHIJ-BBGIBMRQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TPI-287 is a novel semi-synthetic microtubule inhibitor belonging to the taxane diterpenoid (taxoid) family, specifically to the abeotaxane class. It was originally isolated from the bark of the Yew tree. This compound is known for its ability to cross the blood-brain barrier, making it a promising candidate for treating brain malignancies .

Scientific Research Applications

TPI-287 has a wide range of scientific research applications:

Mechanism of Action

TPI-287 exerts its effects by binding to tubulin, a protein that forms microtubules. By stabilizing microtubules, this compound prevents their depolymerization, thereby inhibiting cell division. This mechanism is similar to other taxanes but with the added advantage of crossing the blood-brain barrier. The molecular targets include tubulin and microtubule-associated proteins, and the pathways involved are primarily related to cell cycle regulation and apoptosis .

Safety and Hazards

TPI-287 is for research use only, not for human or veterinary use . In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures are recommended . It is also advised to avoid breathing vapors, mist, dust, or gas and to ensure adequate ventilation .

Future Directions

TPI-287 is being evaluated for the treatment of brain cancer and primary tumors that have metastasized to the brain . It is also being evaluated for tauopathies . The physiological function of the protein tau includes stabilization of microtubules, and destabilization of these cytoskeletal components related to tau dysfunction is considered an important step in the axonal and dendritic degeneration that leads to neuronal death . Prior taxane drugs, e.g., epothilone D, have been tested in Alzheimer’s disease, a tauopathy . Future directions for tau-targeting therapies, including this compound, are being explored .

Preparation Methods

Synthetic Routes and Reaction Conditions

TPI-287 is synthesized through a semi-synthetic process. The starting material is typically a natural taxane, such as paclitaxel, which undergoes several chemical modifications to produce this compound. The key steps involve selective protection and deprotection of hydroxyl groups, esterification, and oxidation reactions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar chemical routes as in the laboratory. The process is optimized for scalability, cost-effectiveness, and compliance with regulatory standards. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

TPI-287 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further utilized for specific applications in research and therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of TPI-287

This compound stands out due to its ability to cross the blood-brain barrier, making it particularly effective for treating brain malignancies. Unlike other taxanes, this compound is not a substrate for efflux pumps like P-glycoprotein, which allows it to reach higher concentrations in the brain. This unique property enhances its therapeutic potential for central nervous system tumors .

properties

CAS RN

849213-15-6

Molecular Formula

C46H63NO15

Molecular Weight

870.0 g/mol

IUPAC Name

[(1R,2S,5R,7S,11R,12S,15S,18S,19S)-2,12-diacetyloxy-9-ethenyl-17-hydroxy-15-[(2R,3S)-2-hydroxy-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]oxy-14,19,20,20-tetramethyl-4,8,10-trioxapentacyclo[9.7.1.113,17.02,5.07,19]icos-13-en-18-yl] benzoate

InChI

InChI=1S/C46H63NO15/c1-13-32-58-30-20-31-45(22-55-31,61-26(6)49)36-38(60-39(51)27-17-15-14-16-18-27)46(54)21-29(57-40(52)34(50)28(19-23(2)3)47-41(53)62-42(7,8)9)24(4)33(43(46,10)11)35(56-25(5)48)37(59-32)44(30,36)12/h13-18,23,28-32,34-38,50,54H,1,19-22H2,2-12H3,(H,47,53)/t28-,29-,30-,31+,32?,34+,35-,36-,37-,38-,44+,45-,46?/m0/s1

InChI Key

FDTAUJJRHBRHIJ-BBGIBMRQSA-N

Isomeric SMILES

CC1=C2[C@@H]([C@H]3[C@@]4([C@H](C[C@@H]5[C@]([C@H]4[C@@H](C(C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](CC(C)C)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO5)OC(=O)C)OC(O3)C=C)C)OC(=O)C

SMILES

CC1=C2C(C3C4(C(CC5C(C4C(C(C2(C)C)(CC1OC(=O)C(C(CC(C)C)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO5)OC(=O)C)OC(O3)C=C)C)OC(=O)C

Canonical SMILES

CC1=C2C(C3C4(C(CC5C(C4C(C(C2(C)C)(CC1OC(=O)C(C(CC(C)C)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO5)OC(=O)C)OC(O3)C=C)C)OC(=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

TPI287;  TPI-287;  TPI 287;  ARC100;  ARC-100;  ARC 100;  NBT-287;  NBT287;  NBT 287

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tpi-287
Reactant of Route 2
Reactant of Route 2
Tpi-287
Reactant of Route 3
Tpi-287
Reactant of Route 4
Reactant of Route 4
Tpi-287
Reactant of Route 5
Tpi-287
Reactant of Route 6
Tpi-287

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.